molecular formula C20H15BrN6O B6531783 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-36-2

4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No. B6531783
CAS RN: 1019105-36-2
M. Wt: 435.3 g/mol
InChI Key: WUWICZGSCAAFDF-UHFFFAOYSA-N
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Description

4-Bromopyrazole is a heteroaryl halide and a pyrazole derivative . It has the molecular formula C3H3BrN2 and a molecular weight of 146.973 . It’s reported to react with titanium tetrachloride to afford binary adducts .


Synthesis Analysis

The synthesis of 4-Bromopyrazole and similar compounds often involves palladium catalysts . It may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles .


Molecular Structure Analysis

The molecular structure of 4-Bromopyrazole can be viewed using Java or Javascript . The IUPAC Standard InChIKey for 4-Bromopyrazole is WVGCPEDBFHEHEZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .


Physical And Chemical Properties Analysis

4-Bromopyrazole is a solid with a boiling point of 250-260 °C (lit.) and a melting point of 93-96 °C (lit.) . Its SMILES string is Brc1cn[nH]c1 .

Scientific Research Applications

4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has been studied for its potential applications in scientific research. It has been utilized as a tool to study the structure and function of proteins and enzymes, as well as its ability to interact with other molecules. It has been used in the study of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, this molecule has been used in the development of novel drugs and drug delivery systems.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is not fully understood. However, it is believed that this molecule is capable of modulating the activity of various proteins and enzymes, as well as its ability to interact with other molecules. It is thought to act by binding to specific sites on proteins and enzymes, which can alter their activity and/or function. Additionally, it is believed to be able to interact with other molecules and affect their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to be able to modulate the activity of various proteins and enzymes, as well as its ability to interact with other molecules. Additionally, this molecule has been found to have anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The use of 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide in laboratory experiments has several advantages and limitations. One advantage is that this molecule is relatively stable and can be stored for long periods of time. Additionally, this molecule is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations associated with the use of this molecule in laboratory experiments. For instance, this molecule is not water soluble, which may limit its use in certain experiments. Additionally, this molecule is not very soluble in organic solvents, which may limit its use in certain experiments.

Future Directions

The potential applications of 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide are still being explored. In the future, this molecule could be used to develop novel drugs and drug delivery systems. Additionally, this molecule could be used to study the structure and function of proteins and enzymes, as well as its ability to interact with other molecules. Furthermore, this molecule could be used to study the biochemical and physiological effects of various diseases, including cancer, diabetes, and Alzheimer's disease. Finally, this molecule could be used to develop new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can be achieved by a two-step process. The first step involves the synthesis of a this compound precursor, which is formed by the reaction of 4-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzaldehyde with sodium nitrite in aqueous acetic acid. The second step involves the conversion of the precursor to this compound via a N-alkylation reaction with ethyl bromide in acetic acid.

Safety and Hazards

4-Bromopyrazole is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation . The precautionary statements for 4-Bromopyrazole include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

4-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c21-15-4-2-14(3-5-15)20(28)24-17-8-6-16(7-9-17)23-18-10-11-19(26-25-18)27-13-1-12-22-27/h1-13H,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWICZGSCAAFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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